molecular formula C20H24O5 B15146600 (1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione

(1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione

Cat. No.: B15146600
M. Wt: 344.4 g/mol
InChI Key: RTIKCEKESDRWAE-IJYKHHOESA-N
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Description

The compound (1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7621?,?0(1),(1)(1)0(2),?]octadec-13-ene-7,15-dione is a complex organic molecule with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadec-13-ene-7,15-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of functional groups such as hydroxyl and methylene groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methylene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structure and reactivity. It serves as a model compound for understanding complex organic reactions and stereochemistry.

Biology

In biological research, the compound’s potential bioactivity is explored. It may exhibit properties such as enzyme inhibition or interaction with biological macromolecules.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industrial applications, the compound may be used as a precursor for the synthesis of other complex molecules or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of (1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadec-13-ene-7,15-dione involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit enzymes by forming stable complexes or alter signaling pathways by interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadec-13-ene-7,15-dione lies in its complex pentacyclic structure and multiple chiral centers, which confer distinct chemical and biological properties compared to simpler compounds.

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

(1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione

InChI

InChI=1S/C20H24O5/c1-10-11-4-5-12-18-9-25-20(24,19(12,8-11)15(10)22)16(23)14(18)17(2,3)7-6-13(18)21/h6-7,11-12,14,16,23-24H,1,4-5,8-9H2,2-3H3/t11-,12+,14-,16+,18-,19+,20?/m1/s1

InChI Key

RTIKCEKESDRWAE-IJYKHHOESA-N

Isomeric SMILES

CC1(C=CC(=O)[C@]23[C@@H]1[C@@H](C([C@]45[C@H]2CC[C@H](C4)C(=C)C5=O)(OC3)O)O)C

Canonical SMILES

CC1(C=CC(=O)C23C1C(C(C45C2CCC(C4)C(=C)C5=O)(OC3)O)O)C

Origin of Product

United States

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